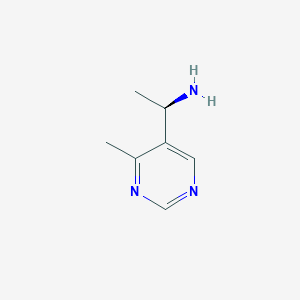![molecular formula C9H13N5O3 B1433527 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione CAS No. 1803565-72-1](/img/structure/B1433527.png)
5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
Descripción general
Descripción
The compound “5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione” has a molecular formula of C9H13N5O3 and a molecular weight of 239.23 . It is a research chemical and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of this compound consists of a central imidazolidine-2,4-dione ring, with a methoxyethyl-1H-1,2,3-triazol-4-ylmethyl group attached to it .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given its molecular structure . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing glycolurils and their analogues, including imidazolidine-2,4-diones, due to their wide applications in fields such as supramolecular chemistry. These compounds serve as building blocks for creating pharmacologically active substances, explosives, and gelators. The review by Kravchenko et al. (2018) highlights various synthesis approaches for these compounds, emphasizing the importance of developing new synthesis methods to advance scientific and technological applications Kravchenko, Baranov, & Gazieva, 2018.
Antibacterial Applications
The antibacterial potential of hybrid compounds based on 1,2,3-triazoles and imidazolidine-2,4-diones has been explored. Keivanloo et al. (2020) synthesized new compounds through a copper-catalyzed click reaction and evaluated their antibacterial activities. Their research demonstrates these compounds' effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the potential of such structures in developing new antibacterial agents Keivanloo, Lashkari, Sepehri, Bakherad, & Abbaspour, 2020.
DNA Binding Studies for Anticancer Applications
Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for anticancer drug development. Shah et al. (2013) investigated the UV-Vis spectroscopic behavior of imidazolidine derivatives and their interaction with DNA. Their findings suggest that some derivatives exhibit significant DNA binding affinity, positioning them as potential candidates for anticancer therapy Shah, Nosheen, Munir, Badshah, Qureshi, Rehman, Muhammad, & Hussain, 2013.
Antifungal and Antitumor Properties
Novel synthetic routes for creating optically active antifungal azoles incorporating imidazolidine nuclei have been developed. These compounds, particularly those containing triazole and imidazolidinone structures, have shown promising antifungal and antitumor activities. The work by Ichikawa et al. (2000) provides insight into alternative synthesis methods that can be scaled up for clinical trials, demonstrating the versatility of these compounds in pharmaceutical applications Ichikawa, Kitazaki, Matsushita, Hosono, Yamada, Mizuno, & Itoh, 2000.
Safety and Hazards
Propiedades
IUPAC Name |
5-[[1-(2-methoxyethyl)triazol-4-yl]methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-17-3-2-14-5-6(12-13-14)4-7-8(15)11-9(16)10-7/h5,7H,2-4H2,1H3,(H2,10,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLRPUZVZJFSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=N1)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)
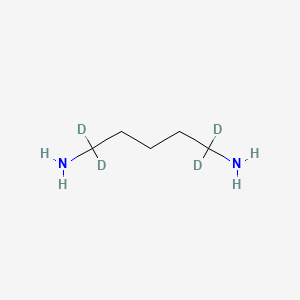
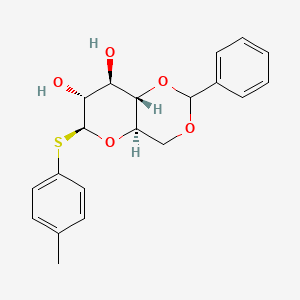

![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1433457.png)
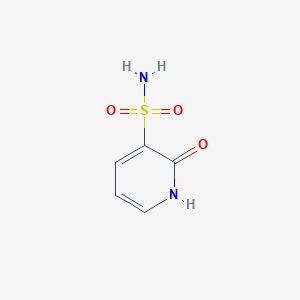

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)
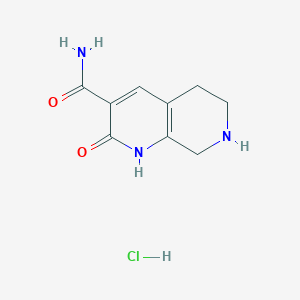
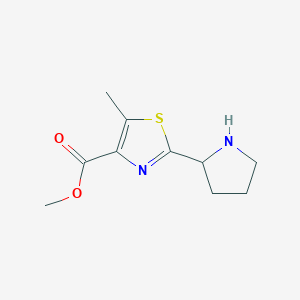
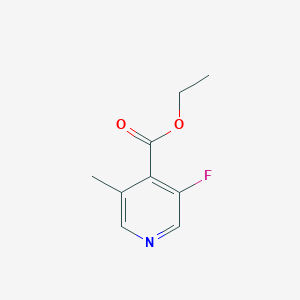
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)
